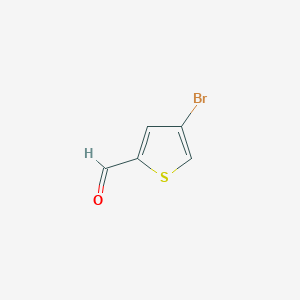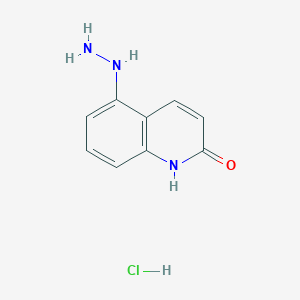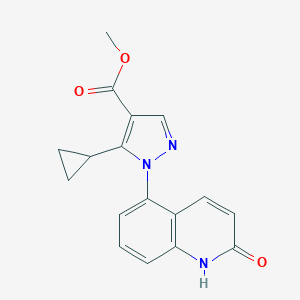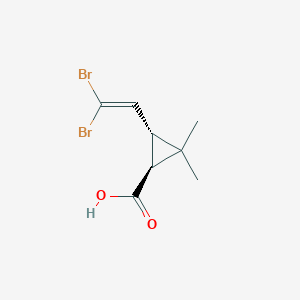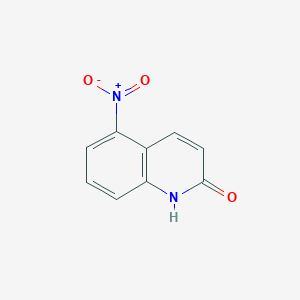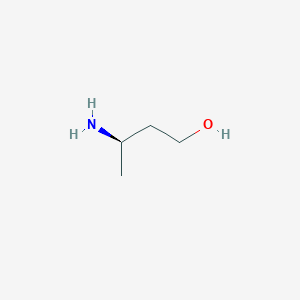
(R)-3-aminobutan-1-ol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of (R)-3-aminobutan-1-ol derivatives has been explored through various methods. Notable among these is the enantioselective synthesis which utilizes chiral catalysts or auxiliaries to achieve high enantiomeric excesses. For instance, operationally convenient methods for the synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acid demonstrate the versatility of asymmetric synthesis strategies in producing chiral amines (Soloshonok, Ohkura, & Yasumoto, 2006).
Molecular Structure Analysis
The molecular structure of (R)-3-aminobutan-1-ol and its derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on oligomers of (R)-3-hydroxybutanoic acid provide insights into the conformational behavior of these molecules in solution, highlighting the significance of stereochemistry in their structural analysis (Li, Uzawa, & Doi, 1998).
Chemical Reactions and Properties
(R)-3-Aminobutan-1-ol undergoes a variety of chemical reactions, leveraging its amino and hydroxyl functional groups. These include its involvement in the formation of amides, esters, and other derivatives that are crucial in synthesizing more complex molecules. The chemoenzymatic synthesis of related amino acids showcases the chemical versatility and reactivity of (R)-3-aminobutan-1-ol derivatives (Andruszkiewicz, Barrett, & Silverman, 1990).
Physical Properties Analysis
The physical properties of (R)-3-aminobutan-1-ol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for its handling and application in chemical syntheses. The study of oligomers of (R)-3-hydroxybutanoic acid in solutions by NMR spectroscopy offers valuable data on the physical behavior of these compounds in various solvents (Li, Uzawa, & Doi, 1998).
Chemical Properties Analysis
The chemical properties of (R)-3-aminobutan-1-ol, including acidity, basicity, and reactivity towards other chemical entities, are central to its utility in synthetic chemistry. The synthesis and structural studies of water-soluble derivatives of (R)-3-aminobutan-1-ol illustrate the compound's reactivity and its potential for creating biologically relevant materials (Arkin, Rydz, Adamus, & Kowalczuk, 2001).
Scientific Research Applications
Enantiomeric Analysis of Amino Acids : (R)-3-aminobutan-1-ol is used as a chiral eluent and starting reactant in the enantiomeric analysis of amino acids through ligand-exchange chromatography (Belov et al., 1996).
Synthesis of Cinnamamides and Optically Active Acids : It serves as a readily available reagent for synthesizing cinnamamides and optically active β-phenylalkanoic acids (Touet, Baudouin, & Brown, 1992).
Resolution of Optical Isomers : This compound is used for the resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to highly pure enantiomers (Tamai et al., 1990).
Practical Resolution of Racemic Acids : The (S)-(+) and (R)-(-) enantiomers of 2-aminobutan-1-ol are effective for the practical resolution of racemic acids like N-acetylphenylglycine and N-acetyl-(4-hydroxyphenylglycine) (Touet, Faveriel, & Brown, 1993).
Enantioselective Syntheses of β-Arylalkanamines : (R)-()-2-aminobutan-1-ol can be used as a starting material for enantioselective syntheses of β-arylalkanamines (Bataille, Paterne, & Brown, 1998).
Biological Studies : The effect of 2-aminobutan-1-ols on the growth of the housefly (Musca domestica) was studied, revealing that this compound retards larval growth, but this effect can be reversed by choline (Bridges & Ricketts, 1968).
Anticonvulsant and Anesthetic Properties : Chiral aminobutanol derivatives of xanthone show properties such as anticonvulsant, local anesthetic, and hemodynamic activities. The R enantiomers exhibit central and local anesthetic properties, while the S enantiomers influence hemodynamic activity (Jastrzębska-Więsek, Czarnecki, & Marona, 2008).
Antiviral Activities : Triterpenic conjugates with 2-aminobutan-1-ol, such as 2,3-secolupane racemic amide, have shown potent antiviral activities against herpes simplex viruses type I and II, and human immunodeficiency virus type I (Tolmacheva et al., 2019).
Antiepileptogenic Agents : Compounds containing 2-aminobutan-1-ol have promising anticonvulsant activity in rodent models of seizures and act as antiepileptogenic agents (Gunia-Krzyżak et al., 2016).
Metabolic Engineering : An engineered NADH-dependent pathway using compounds like 2-aminobutan-1-ol enables anaerobic isobutanol production at 100% theoretical yield, showing higher titer and productivity than the NADPH-dependent pathway in Escherichia coli (Bastian et al., 2011).
properties
IUPAC Name |
(3R)-3-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432476 | |
| Record name | (R)-3-aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-aminobutan-1-ol | |
CAS RN |
61477-40-5 | |
| Record name | (3R)-3-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-aminobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-3-aminobutan-1-ol in the context of the Medicines for All Initiative?
A1: The Medicines for All Initiative aims to increase access to life-saving medications globally. The research article [] focuses on developing a cost-effective and efficient method for synthesizing (R)-3-aminobutan-1-ol. This compound is a key chiral building block in the production of certain medications. By optimizing its synthesis, the initiative aims to make the production of these essential medications more affordable and accessible in low-resource settings.
Q2: Can you elaborate on the specific application of (R)-3-aminobutan-1-ol mentioned in the research?
A2: While the article [] focuses on the synthesis of (R)-3-aminobutan-1-ol, it does not delve into the specific medications it is used to create. The article highlights its importance as a chiral building block, suggesting its role in constructing more complex pharmaceutical molecules. Further research is needed to identify the exact medications that rely on this compound for their production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










